Serpentin

Übersicht

Beschreibung

Serpentine is a green-colored crystal made of hydrated magnesium silicate minerals, with a blotched and splattered pattern, similar to a snake or serpent’s skin, hence its name . Its color varies from light green to dark green and it is fairly common around the world .

Synthesis Analysis

Serpentinites are formed when the mantle peridotite minerals olivine and orthopyroxene react with seawater to form chrysotile and lizardite . A synthesis and meta-analysis of the Fe chemistry of serpentinites and serpentine minerals has been conducted, revealing that iron can be partitioned into a variety of secondary mineral phases and undergo variable extents of oxidation and/or reduction during serpentinization .Molecular Structure Analysis

Serpentine is a group of approximately twenty minerals with a general composition of Mg 3-x (M) x Si 2-y (T) y O 5 (OH) 4, where the site M can be occupied by Mg 2+, Fe 2+, Fe 3+, Al 3+, Ni 2+, Mn 2+, Zn 2+ and the site T by Si 4+, Al 3+, Fe 3+ . The structural unit of serpentines is a layer with a thickness of 0.72 nm in which the Mg trioctahedral sheet [MgO 2 (OH) 4] 6- is connected to the tetrahedral silicate sheet [Si 2 O 5] 2- .Chemical Reactions Analysis

During serpentinization, the mantle peridotite minerals olivine and orthopyroxene react with seawater to form chrysotile and lizardite . The iron chemistry of serpentinites and serpentine group minerals is often invoked as a record of the setting and conditions of serpentinization because Fe behaviour is influenced by reaction conditions .Physical And Chemical Properties Analysis

Serpentine has a Mohs Scale Hardness of 3 – 6, a specific gravity of 2.5 – 2.6, and a streak of white . Its luster can be greasy, silky, or waxy, and it has a monoclinic crystal system . The chemical formula of serpentine is (Mg,Fe,Ni,Al,Zn,Mn)₂₋₃ (Si,Al,Fe)₂O₅ (OH)₄ .Wissenschaftliche Forschungsanwendungen

Bauwesen und Keramik

Serpentin findet Anwendung in Baumaterialien und Keramiken. Sein hoher Magnesiumgehalt trägt zu Haltbarkeit und Feuerbeständigkeit bei. Er kann als Zusatzstoff in Zement, Beton und Keramikglasuren verwendet werden, wodurch deren mechanische Eigenschaften verbessert und das Schrumpfen während der Aushärtung reduziert werden .

Landwirtschaft

In der Landwirtschaft fördern Böden, die reich an this compound sind, das Pflanzenwachstum. Die Freisetzung von Magnesium und anderen essentiellen Nährstoffen aus verwitterten this compound-Gesteinen kommt den Nutzpflanzen zugute. Darüber hinaus wirkt this compound als natürlicher Dünger, verbessert die Bodenfruchtbarkeit und unterstützt eine nachhaltige Landwirtschaft .

Siliziumquelle

This compound enthält Silizium (SiO₂), das für verschiedene industrielle Prozesse von entscheidender Bedeutung ist. Silizium wird in der Glasproduktion, in der Elektronik und als Verstärkungsmittel in Gummi und Kunststoffen verwendet. Die Gewinnung von Silizium aus this compound kann eine nachhaltige Quelle für diese Anwendungen bieten .

Stahlproduktion

This compound trägt zur Stahlherstellung bei. Er wirkt als Flussmittel und hilft beim Entfernen von Verunreinigungen während der Stahlveredelung. Die Zugabe von this compound-abgeleitetem Magnesia verbessert die Stahlqualität und reduziert den Energieverbrauch während des Stahlherstellungsprozesses .

Polymerzusatzstoff/Füllstoff

This compound kann als Zusatzstoff oder Füllstoff in Polymere (Kunststoffe und Elastomere) eingearbeitet werden. Er verbessert die mechanischen Eigenschaften, die Flammfestigkeit und die thermische Stabilität. In Polymerverbundwerkstoffen verbessert er die Festigkeit und reduziert das Gewicht .

Adsorption und Schadstoffentfernung

Die geschichtete Struktur von this compound ermöglicht es ihm, Kationen (wie Schwermetalle) und organische Schadstoffe aus Wasser und Boden zu adsorbieren. Forscher untersuchen seine Verwendung in Systemen zur Sanierung der Umwelt und zur Wasseraufbereitung .

Zusätzliche Überlegungen

- Chrysotil-Bedenken: Es ist wichtig, das Vorhandensein von schädlichem Chrysotil (einer Art Asbest) in Verbindung mit Serpentinen zu berücksichtigen. Ein sachgemäßer Umgang und eine Risikobewertung sind entscheidend, wenn mit diesen Materialien gearbeitet wird .

Zusammenfassend lässt sich sagen, dass die Vielseitigkeit und Häufigkeit von this compound ihn zu einer wertvollen Ressource für verschiedene wissenschaftliche und industrielle Anwendungen machen. Forscher erforschen weiterhin sein Potenzial in verschiedenen Bereichen und betonen dabei Nachhaltigkeit und Sicherheit.

Ottavio Raul D. R. Carmignano, Sara S. Vieira, Paulo Roberto G. Brandão, Alexandre C. Bertoli, Rochel M. Lago. “Serpentinites: Mineral Structure, Properties and Technological Applications.” Journal of the Brazilian Chemical Society, 31(1), 2-14 (2020). Read more

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Serpentinine, also known as NSC72123, is an alkaloid component found in the root of the plant Rauwolfia serpentina . The primary targets of Serpentinine are the insulin receptors (IR) . These receptors play a crucial role in the regulation of blood glucose levels by mediating the effects of insulin .

Mode of Action

Serpentinine interacts with its targets, the insulin receptors, by binding to the extracellular domain of IR with an affinity of 2.883 × 10 −6 M . This interaction enhances the ability of insulin to activate the insulin signaling pathway . It also independently activates AMPK phosphorylation, thus stimulating glucose uptake by cells .

Biochemical Pathways

The interaction of Serpentinine with insulin receptors affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. When Serpentinine binds to the insulin receptors, it significantly enhances the ability of insulin to activate this pathway, leading to increased glucose uptake .

Pharmacokinetics

It’s known that serpentinine can be administered through injection, as done in animal models of diabetes . More research is needed to fully understand the ADME properties of Serpentinine and their impact on its bioavailability.

Result of Action

The binding of Serpentinine to insulin receptors and the subsequent enhancement of the insulin signaling pathway lead to significant cellular effects. These include an increase in the glucose uptake capacity of cells . In animal models of diabetes, Serpentinine has been shown to enhance the effect of insulin in regulating blood glucose .

Action Environment

The action, efficacy, and stability of Serpentinine can be influenced by various environmental factors. For instance, the tectonic environment of the serpentinization process, which forms Serpentinine, dictates the abundance of fluid-mobile elements in serpentinites . These elements could potentially influence the action of Serpentinine.

Eigenschaften

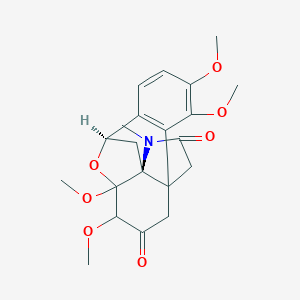

IUPAC Name |

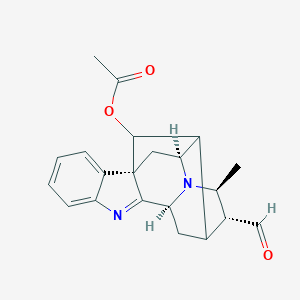

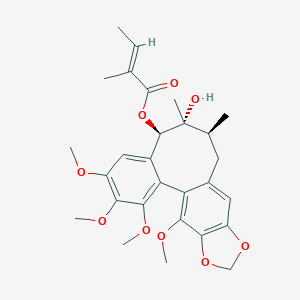

methyl 11-[2-[(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAUBSSAJRGKPX-ZRJGMHBZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N4O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36519-42-3 | |

| Record name | Serpentinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of Serpentinine?

A1: Serpentinine is a bisindole alkaloid isolated from plants of the Rauwolfia genus, particularly Rauwolfia serpentina. Its structure has been elucidated using X-ray crystallography. []

Q2: What is the molecular formula and weight of Serpentinine?

A2: The molecular formula of Serpentinine is C42H44N4O5. Its molecular weight is 696.82 g/mol. [, ]

Q3: How does Serpentinine compare to other Rauwolfia alkaloids like reserpine?

A5: Both Serpentinine and reserpine are alkaloids found in Rauwolfia serpentina, but they differ in their structure and pharmacological activity. Reserpine exhibits sedative and hypnotic effects and is used to treat hypertension. [] In contrast, Serpentinine is a quaternary compound, limiting its central nervous system activity. []

Q4: What are the traditional medicinal uses of Rauwolfia serpentina?

A6: Rauwolfia serpentina has a long history of use in traditional Indian medicine for various ailments, including hypertension, mental agitation, epilepsy, anxiety, insomnia, and even insanity. [, ]

Q5: Besides Serpentinine and reserpine, what other alkaloids are present in Rauwolfia serpentina?

A7: Rauwolfia serpentina contains a diverse array of alkaloids, with over 50 identified. Besides Serpentinine and reserpine, other significant alkaloids include ajmaline, ajmalicine, ajmalinine, deserpidine, indobine, indobinine, rescinnamine, rescinnamidine, sarpagine, and yohimbine. [, ]

Q6: What are the challenges associated with the isolation and characterization of Serpentinine?

A8: The presence of numerous structurally similar alkaloids in Rauwolfia serpentina makes the isolation and purification of individual alkaloids, including Serpentinine, challenging. [] Sophisticated techniques like countercurrent distribution have been used to separate these alkaloids. [] Additionally, spectrophotometric methods have been developed for the quantification of specific alkaloids like Serpentinine, ajmalicine, and serpentine. []

Q7: What are the implications of molecular networking in the study of Rauwolfia alkaloids?

A9: Molecular networking, a powerful analytical tool, has become increasingly important in studying complex natural product mixtures like those found in Rauwolfia species. This approach allows researchers to quickly identify known compounds and uncover new ones, even in previously well-studied species. [] This is exemplified by the identification of five new monoterpene indole alkaloids, including four related to Serpentinine, in Picralima nitida, a plant previously considered well-studied. []

Q8: What is the significance of studying the structure-activity relationship (SAR) of Serpentinine and related compounds?

A10: Understanding the SAR of Serpentinine and its analogues is crucial for developing new drugs with improved pharmacological properties. By systematically modifying the Serpentinine structure and evaluating the resulting changes in activity, potency, and selectivity, researchers can gain insights into the essential structural features responsible for its biological effects. [, ] This knowledge can guide the design of novel therapeutic agents with enhanced efficacy and reduced side effects.

Q9: Why is Rauwolfia serpentina considered an endangered species, and what are the implications for research on Serpentinine?

A11: Rauwolfia serpentina faces endangerment due to overexploitation driven by its medicinal importance and habitat loss. [] This situation necessitates the development of sustainable methods for its propagation and conservation. Plant tissue culture techniques, including indirect organogenesis and somatic embryogenesis, offer promising approaches for the rapid and large-scale multiplication of this valuable plant, ensuring a consistent supply of Serpentinine and other medicinally important alkaloids. [, ]

Q10: What analytical techniques are employed in the study of Serpentinine?

A10: Various analytical methods are crucial in the study of Serpentinine, ranging from its isolation and structural elucidation to the investigation of its pharmacological properties. These include:

- Chromatographic Techniques: Countercurrent distribution for the fractionation of Rauwolfia alkaloids, and ultra-high-performance liquid chromatography (UHPLC) for separation and quantification of alkaloids like Serpentinine. [, ]

- Spectroscopic Methods: X-ray crystallography for determining the three-dimensional structure, and spectrophotometry for quantifying Serpentinine and related alkaloids. [, ]

- Spectropolarimetry: The use of tools like ORD (Optical Rotatory Dispersion) to determine the absolute configuration of Serpentinine and related compounds by analyzing their Cotton effects. This is particularly useful in understanding the stereochemistry of these complex natural products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

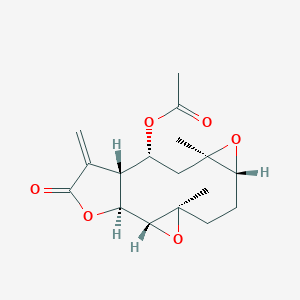

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

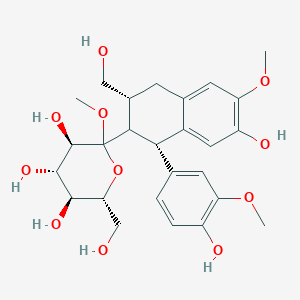

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)